molecular formula C12H14N2O2 B3071978 1-(Benzo[d]oxazol-2-yl)piperidin-4-ol CAS No. 1015946-14-1

1-(Benzo[d]oxazol-2-yl)piperidin-4-ol

Cat. No.: B3071978
CAS No.: 1015946-14-1
M. Wt: 218.25 g/mol
InChI Key: WKCIKPHFCLGQCT-UHFFFAOYSA-N
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Description

1-(Benzo[d]oxazol-2-yl)piperidin-4-ol is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and therapeutic applications. This compound features a piperidine ring substituted with a benzo[d]oxazole moiety, making it a unique structure in the realm of heterocyclic chemistry.

Preparation Methods

The synthesis of 1-(Benzo[d]oxazol-2-yl)piperidin-4-ol typically involves the following steps:

    Formation of the Benzo[d]oxazole Ring: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Piperidine Ring Formation: The piperidine ring can be synthesized via various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Coupling of the Benzo[d]oxazole and Piperidine Rings: This step often involves nucleophilic substitution reactions where the benzo[d]oxazole moiety is introduced to the piperidine ring under controlled conditions.

Industrial production methods may involve optimizing these steps to ensure high yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(Benzo[d]oxazol-2-yl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound to its reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the benzo[d]oxazole moiety can be replaced or modified using different nucleophiles under suitable conditions.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Benzo[d]oxazol-2-yl)piperidin-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential in biological assays, particularly in studying enzyme interactions and receptor binding.

    Medicine: Research indicates potential therapeutic applications, including antifungal and antibacterial activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

1-(Benzo[d]oxazol-2-yl)piperidin-4-ol can be compared with other similar compounds, such as:

    (1-(Benzo[d]oxazol-2-yl)piperidin-3-yl)methanamine hydrochloride: This compound shares a similar core structure but differs in its functional groups, leading to distinct chemical and biological properties.

    Benzoxazole Derivatives: These compounds, including various substituted benzoxazoles, exhibit a wide range of biological activities, such as antibacterial and anticancer properties.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c15-9-5-7-14(8-6-9)12-13-10-3-1-2-4-11(10)16-12/h1-4,9,15H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCIKPHFCLGQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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